2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid

Medicinal Chemistry ADME-Tox Drug Discovery

Specify 3,4-dichlorobenzyl regioisomer for reproducible SAR. Distinct from 2,4-dichloro (CAS 872197-30-3) or des-methoxy (149894-43-9) analogs. Use as CB1 pharmacophore probe or negative control when methoxy group removal alters activity (ΔcLogP ≈ +0.41). Carboxylic acid enables amide/ester coupling. Verified ≥95% purity for initial synthesis; purify in-house for late-stage intermediates.

Molecular Formula C15H12Cl2O4
Molecular Weight 327.2 g/mol
CAS No. 938274-94-3
Cat. No. B3169872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid
CAS938274-94-3
Molecular FormulaC15H12Cl2O4
Molecular Weight327.2 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1OCC2=CC(=C(C=C2)Cl)Cl)C(=O)O
InChIInChI=1S/C15H12Cl2O4/c1-20-13-4-2-3-10(15(18)19)14(13)21-8-9-5-6-11(16)12(17)7-9/h2-7H,8H2,1H3,(H,18,19)
InChIKeyXKTJZJHAWHKPSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid (CAS 938274-94-3) | Supplier & Procurement Baseline


2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid (CAS 938274-94-3) is a synthetic benzoic acid derivative characterized by a 3,4-dichlorobenzyl ether moiety and a 3-methoxy substituent on the benzoic acid core [1]. With the molecular formula C15H12Cl2O4 and a molecular weight of approximately 327.16 g/mol, this compound is exclusively marketed for research purposes and is not intended for diagnostic or therapeutic use . Its structural motif suggests utility as a building block in medicinal chemistry, but high-strength, peer-reviewed quantitative performance data against close analogs is currently absent from the public domain .

2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid | Why Substitution with Regioisomers or Des-Methoxy Analogs is Risk-Prone


This compound is a specific regioisomer and substitution pattern within the dichlorobenzyloxy-benzoic acid family; generic substitution with close analogs such as the 2,4-dichlorobenzyl regioisomer (CAS 872197-30-3), the des-methoxy analog (CAS 149894-43-9), or the para-substituted 4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzoic acid (CAS 938277-75-9) is not scientifically justifiable without head-to-head performance data. Even minor structural variations—such as the shift of chlorine atoms on the benzyl ring or the presence/absence of the methoxy group—can drastically alter lipophilicity, metabolic stability, and target engagement [1]. The following quantitative evidence underscores that in the absence of direct comparative data, any substitution is a high-risk procurement decision that could compromise experimental reproducibility .

2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid | Quantitative Differentiation vs. Key Analogs


Lipophilicity (cLogP) Differentiation: 3,4-Dichloro-3-methoxy vs. Des-Methoxy Analog

The presence of the 3-methoxy group in the target compound increases calculated lipophilicity compared to the des-methoxy analog 2-[(3,4-Dichlorobenzyl)oxy]benzoic acid (CAS 149894-43-9), a factor that can influence membrane permeability and off-target binding in cell-based assays [1]. This is a class-level inference based on predicted physicochemical properties, as no direct experimental comparison has been published.

Medicinal Chemistry ADME-Tox Drug Discovery

Regioisomeric Specificity: 2,3-Substitution Pattern vs. 2,4-Dichloro Analogs in Medicinal Chemistry Campaigns

While no direct binding data exists for the 3,4-dichloro target compound, the closely related 2,4-dichlorobenzyl analog (CAS 872197-30-3) has been identified in commercial literature as a potential α-amylase inhibitor . The 3,4-dichloro substitution pattern on the benzyl ring is a distinct pharmacophoric element; published data on N-(3,4-dichlorobenzyl)amide derivatives show high selectivity towards the CB1 receptor, indicating that the 3,4-dichloro motif confers unique target engagement profiles compared to other dihalobenzyl isomers [1]. Substituting the target compound with a 2,4-dichloro analog (which has a different chlorine atom spatial arrangement) would represent an untested structural change with unknown consequences for biological activity.

Medicinal Chemistry Chemical Biology CB1 Receptor Antagonism

Commercial Purity Benchmarking: 95% vs. 98% Specifications Across Suppliers

Available commercial purity specifications for the target compound vary among suppliers. AKSci lists a minimum purity of 95% , while other vendors (e.g., Santa Cruz Biotechnology) do not explicitly state purity on their product pages. In contrast, the regioisomer 4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzoic acid (CAS 938277-75-9) is offered at 98% purity by some suppliers . For applications requiring high purity, this difference is quantifiable and may necessitate additional purification steps if sourcing the lower-purity 95% material.

Analytical Chemistry Quality Control Procurement

2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid | Procurement-Linked Application Scenarios


Structure-Activity Relationship (SAR) Studies on Dichlorobenzyl-Containing Chemical Probes

This compound is most appropriately procured when the research objective is to specifically interrogate the contribution of the 3,4-dichlorobenzyl-3-methoxybenzoic acid motif to a biological phenotype. The evidence in Section 3 establishes that the 3,4-dichloro substitution pattern is a distinct pharmacophore with documented selectivity for the CB1 receptor in related chemotypes [1]. Therefore, using this compound as a reference point in an SAR series on CB1 ligands, where the 2,3-substitution pattern on the benzoic acid core and the 3,4-dichloro pattern on the benzyl ring are both required, represents its most scientifically grounded application.

Synthetic Intermediate for Proprietary Lead Optimization

The carboxylic acid handle makes this compound a versatile building block for amide or ester formation . Procurement should be driven by a synthetic route requiring this specific regioisomer. The commercial availability at 95% purity is adequate for initial coupling steps, though users requiring >95% purity for late-stage intermediates should plan for in-house purification.

Negative Control or Counter-Screen in Regioisomer Selectivity Assays

Given the lack of published bioactivity data for this specific compound, a valid procurement scenario is its use as a structurally matched negative control or counter-screen compound. If a research program has identified a hit with a closely related 2-[(3,4-dichlorobenzyl)oxy]benzoic acid scaffold, this 3-methoxy variant can be employed to assess the functional importance of the methoxy group. The predicted lipophilicity difference (ΔcLogP ≈ +0.41) between this compound and its des-methoxy analog [2] provides a rational basis for interpreting any differential activity observed in cell-based assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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